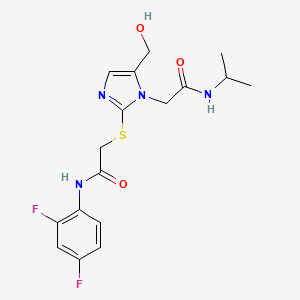![molecular formula C23H17N3O2S B2747825 5-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 942005-47-2](/img/structure/B2747825.png)
5-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furo[3,2-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furo[3,2-b]pyridine-2-carboxamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “this compound”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and involve multiple steps. The reactions are typically monitored by techniques such as thin layer chromatography (TLC) .
Aplicaciones Científicas De Investigación
Antiprotozoal Agents
Compounds with similar structures have been synthesized and evaluated for their potential as antiprotozoal agents. For example, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines demonstrated significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as treatments for trypanosomiasis and malaria (Ismail et al., 2004).
Anticancer and Anti-inflammatory Agents
Research on novel benzodifuranyl compounds derived from visnaginone and khellinone showed that these compounds possess COX-2 inhibitory, analgesic, and anti-inflammatory activities. This suggests their potential application in developing new treatments for inflammation and pain management (Abu‐Hashem et al., 2020).
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds, such as pyrazolopyrimidines and thieno[2,3-b]pyridines, has been explored for various applications, including as anticancer and anti-inflammatory agents. These compounds have shown promising results in inhibiting the growth of cancer cells and reducing inflammation (Rahmouni et al., 2016).
Liquid Crystal Synthesis
Research into the synthesis of liquid crystals incorporating heterocyclic pyridine bases has shown potential applications in electronic displays and optical devices. The study of their mesomorphic properties can lead to the development of new materials with tailored optical characteristics (Ong et al., 2018).
Antimicrobial Activity
Compounds with thiazole-aminopiperidine hybrids have been designed and synthesized as inhibitors of Mycobacterium tuberculosis GyrB, showing potential as novel antimicrobial agents. This highlights the importance of structural modifications in designing effective compounds against tuberculosis (Jeankumar et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of this compound is the DprE1 , a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potential target for anti-tubercular compounds .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway by inhibiting the enzyme DprE1 . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption can lead to the death of the bacteria .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . By inhibiting the function of DprE1, the compound disrupts the synthesis of arabinogalactan, leading to the death of the bacteria .
Direcciones Futuras
The future directions for research on “5-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furo[3,2-b]pyridine-2-carboxamide” and similar compounds could include further exploration of their biological activities and potential therapeutic applications. Additionally, more research could be conducted to optimize their synthesis and improve their physical and chemical properties .
Propiedades
IUPAC Name |
5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furo[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S/c1-13-3-9-17-21(11-13)29-23(26-17)15-5-7-16(8-6-15)25-22(27)20-12-18-19(28-20)10-4-14(2)24-18/h3-12H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXFMPDDJPIGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(O4)C=CC(=N5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N4-(3-chloro-4-methoxyphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2747747.png)
![N-[2-(dimethylamino)-2-phenylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2747750.png)

![4-[4-(Benzenesulfonyl)piperidin-1-yl]-6-ethylpyrimidine](/img/structure/B2747752.png)
![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2747753.png)
![5-fluoro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2747754.png)
![2-Hydroxy-N-[(E)-3-oxobutan-2-ylideneamino]acetamide](/img/structure/B2747755.png)

![methyl 4-((3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2747759.png)

![2-[(3-Chlorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2747763.png)
![N-(2-chlorophenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2747764.png)
